molecular formula C3H3ClN2O B1349337 3-(Chloromethyl)-1,2,4-oxadiazole CAS No. 51791-12-9

3-(Chloromethyl)-1,2,4-oxadiazole

Cat. No. B1349337
CAS RN: 51791-12-9
M. Wt: 118.52 g/mol
InChI Key: YSNKGJCEHOJIDK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-oxadiazole, also known as CMO, is an organic compound that has been used in a variety of scientific research applications. CMO is a versatile compound that can be used in a variety of chemical and biochemical processes. It is also a useful reagent for organic synthesis and can be used to synthesize a wide range of compounds. CMO is a highly reactive compound and can be used to catalyze a variety of reactions.

Scientific Research Applications

1. Transformation into 1,3,4-Oxadiazoles

3-(Chloromethyl)-1,2,4-oxadiazole can be transformed into various 1,3,4-oxadiazole derivatives. For instance, 3-Aryl-4-amino-δ2-1,2,4-oxadiazolines and their N-chloroacetyl derivatives, upon treatment with chloroacetic anhydride, afford 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, demonstrating a generality in ring transformation processes (El-Abadelah et al., 1991).

2. Insecticidal Applications

1,3,4-oxadiazoles prepared from 3-(chloromethyl)-1,2,4-oxadiazole derivatives show potential in the development of insecticidal compounds. For example, 3-chloromethyl derivatives have been used as starting materials for preparing O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates with insecticidal properties (Rufenacht, 1972).

3. Synthesis of 1,2,5-Oxadiazole Derivatives

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound derived from 3-(chloromethyl)-1,2,4-oxadiazole, serves as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. This includes acylation of the amino group, oxidation to azo and nitro groups, and transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).

properties

IUPAC Name

3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNKGJCEHOJIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370930
Record name 3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2,4-oxadiazole

CAS RN

51791-12-9
Record name 3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Aggarwal, A Goyal, R Kaur - Research Journal of Pharmacy …, 2020 - indianjournals.com
Five membered heterocyclic ring structures, oxadiazoles contain one oxygen and two nitrogen atoms. The synthesis of 1,2,4-oxadiazole involves conversion of cyanide to hydroxyl …
Number of citations: 3 www.indianjournals.com
T Barbier, C Badiou, F Davy, Y Queneau, O Dumitrescu… - Molecules, 2022 - mdpi.com
Five series of heterocyclic tripartite 2,6-difluorobenzamides, namely 1,2,3-triazoles, 1,2,4- and 1,3,4-oxadiazoles, analogs of reported model anti-staphylococcal compounds, were …
Number of citations: 3 www.mdpi.com
V Bavetsias, S Crumpler, C Sun, S Avery… - Journal of medicinal …, 2012 - ACS Publications
Optimization of the imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-…
Number of citations: 80 pubs.acs.org
A Joncour, N Desroy, C Housseman… - Journal of Medicinal …, 2017 - ACS Publications
Autotaxin (ATX) is a secreted enzyme playing a major role in the production of lysophosphatidic acid (LPA) in blood through hydrolysis of lysophosphatidyl choline (LPC). The ATX–LPA …
Number of citations: 53 pubs.acs.org
GI Stevenson, I Huscroft, AM MacLeod… - Journal of medicinal …, 1998 - ACS Publications
Previously reported studies from these laboratories described the design of a novel series of high-affinity NK 1 antagonists based on the 4,4-disubstituted piperidine ring system. Further …
Number of citations: 36 pubs.acs.org
R Minkwitz, M Meldal - QSAR & Combinatorial Science, 2005 - Wiley Online Library
A new photolabile backbone amide handle has been developed for the synthesis of a melanocortin subtype‐4 receptor (MCR4) agonist library in the solid phase. This traceless linker …
Number of citations: 15 onlinelibrary.wiley.com
TT Wager, RY Chandrasekaran, J Bradley… - ACS Chemical …, 2014 - ACS Publications
Casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) inhibitors are potential therapeutic agents for a range of psychiatric disorders. The feasibility of developing a CNS …
Number of citations: 34 pubs.acs.org
R Palin, JK Clark, L Evans, AK Houghton… - Bioorganic & medicinal …, 2008 - Elsevier
The N-3 position of a series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues was optimised using the predictive power of a CoMFA model. The model was used to …
Number of citations: 32 www.sciencedirect.com
JS Debenham, CB Madsen-Duggan, J Wang… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis, SAR and binding affinities are described for cannabinoid-1 receptor (CB1R) specific inverse agonists based on pyridopyrimidine and heterotricyclic scaffolds. Food …
Number of citations: 23 www.sciencedirect.com

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